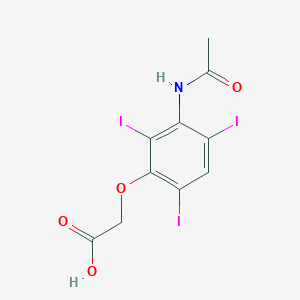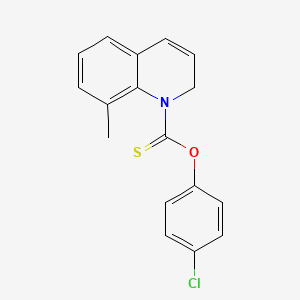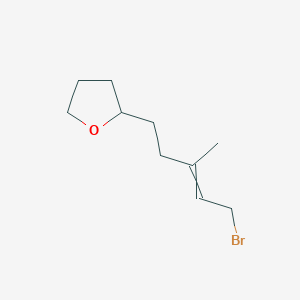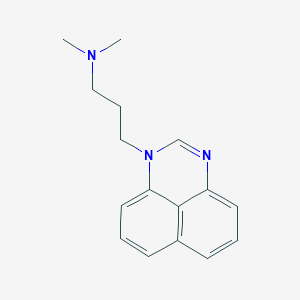
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is an organic compound characterized by the presence of three iodine atoms, an acetamido group, and a phenoxyacetic acid moiety. This compound is notable for its high iodine content, which makes it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid typically involves the iodination of a phenoxyacetic acid derivative followed by the introduction of an acetamido group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The acetamido group is then introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can remove iodine atoms, leading to deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include deiodinated derivatives, substituted phenoxyacetic acids, and oxidized carboxylic acids.
Applications De Recherche Scientifique
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Employed in radiolabeling studies due to its high iodine content.
Medicine: Investigated for its potential use in diagnostic imaging and as a contrast agent in radiographic procedures.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Acetamido-2,4,6-triiodophenoxy)acetic acid involves its interaction with molecular targets through its iodine atoms and acetamido group. The iodine atoms can participate in halogen bonding, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s binding affinity and specificity for various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetamido-2,4,6-triiodobenzoic acid
- 3-Acetamido-2,4,6-triiodophenol
- 3-Acetamido-2,4,6-triiodophenylacetic acid
Uniqueness
(3-Acetamido-2,4,6-triiodophenoxy)acetic acid is unique due to its specific structural features, including the phenoxyacetic acid moiety, which distinguishes it from other iodinated compounds. This structural uniqueness contributes to its distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
61052-33-3 |
|---|---|
Formule moléculaire |
C10H8I3NO4 |
Poids moléculaire |
586.89 g/mol |
Nom IUPAC |
2-(3-acetamido-2,4,6-triiodophenoxy)acetic acid |
InChI |
InChI=1S/C10H8I3NO4/c1-4(15)14-9-5(11)2-6(12)10(8(9)13)18-3-7(16)17/h2H,3H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
IJQNCMOVPZPIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1I)I)OCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)


![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)


![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)


![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)


![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
